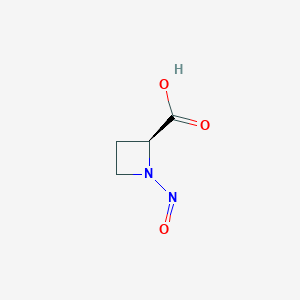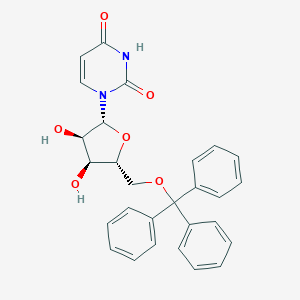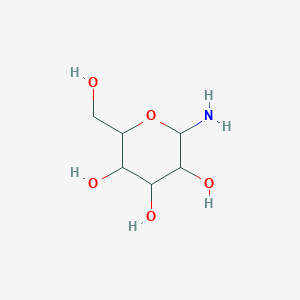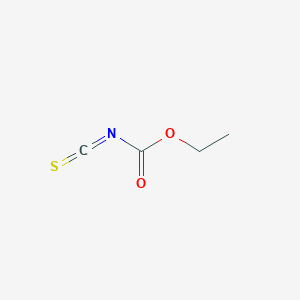
2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
Vue d'ensemble
Description
“(S)-1-Nitroso-2-azetidinecarboxylate” or “2-Azetidinecarboxylic acid, 1-nitroso-, (S)-” is a nitrogen compound . It is also known as “N-Nitroso-L-azetidine-2-carboxylic acid” or "1-Nitroso-2 (S)-azetidinecarboxylic acid" . It appears as a pale yellow hygroscopic solid .
Molecular Structure Analysis
The molecular formula of “(S)-1-Nitroso-2-azetidinecarboxylate” is C4H6N2O3 . It contains a total of 15 bonds, including 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 four-membered ring . It also includes 1 carboxylic acid (aliphatic), 1 N-nitroso group (aliphatic), 1 hydroxyl group, and 1 Azetidine .Applications De Recherche Scientifique
Pro-Inflammatory and Pro-Apoptotic Effects
L-Azetidine-2-carboxylic acid (AZE) has been found to trigger pro-inflammatory and pro-apoptotic responses in BV2 microglial cells . In this study, BV2 microglial cells exposed to AZE showed a significant reduction in cell viability, an increase in the BAX/Bcl2 ratio, and cell death . This was accompanied by a robust increase in nitric oxide release, the percentage of activated/polarised cells, and the expression of pro-inflammatory markers .
Protein Misfolding Antagonist
Due to its structural similarity with the amino acid L-proline, AZE can evade the editing process during protein assembly in eukaryotic cells and be misincorporated into L-proline-rich proteins . This can potentially cause protein misfolding and other detrimental effects to cells .
Collagen Synthesis Inhibitor
L-Azetidine-2-carboxylic acid has been used as a collagen synthesis inhibitor . Collagen is a major component of the extracellular matrix in various tissues, and its synthesis is crucial for tissue repair and remodeling.
Standard in Liquid Chromatography-Mass Spectrometry
L-Azetidine-2-carboxylic acid has been used as a standard in liquid chromatography-mass spectrometry . This technique is widely used in analytical chemistry to separate, identify, and quantify each component in a mixture.
Detoxification and Assimilation in Fungi
A study showed that the filamentous ascomycete Aspergillus nidulans is able to resist AZE toxicity and utilize it as a nitrogen source via GABA catabolism . This detoxification process is assisted by the AzhA hydrolase, a member of a large superfamily of detoxifying enzymes .
Defense Mechanism in Plants
L-Azetidine-2-carboxylic acid (AZC) is a toxic proline analogue produced by members of the Liliaceae and Agavaciae families . It is part of a defense mechanism against phytopathogenic microorganisms and predators .
Mécanisme D'action
Target of Action
N-Nitroso-L-azetidine-2-Carboxylic Acid, also known as “2-Azetidinecarboxylic acid, 1-nitroso-, (S)-” or “2-Azetidinecarboxylic acid, 1-nitroso-, (2S)-”, is primarily targeted towards collagen synthesis . Collagen is a crucial protein that provides structure and strength to various tissues in the body, including skin, bones, and connective tissues.
Mode of Action
This compound acts as an inhibitor of collagen synthesis . It is a four-membered ring analog of L-proline, a key amino acid involved in the formation of collagen . When incorporated instead of proline, it leads to misconstruction of the protein . This interference with nascent protein folding can trigger protein aggregation or upregulate the expression of an aggregation-prone mutant protein .
Biochemical Pathways
The primary biochemical pathway affected by N-Nitroso-L-azetidine-2-Carboxylic Acid is the collagen synthesis pathway . By inhibiting this pathway, the compound can disrupt the normal formation and function of collagen, leading to various downstream effects.
Result of Action
The primary result of N-Nitroso-L-azetidine-2-Carboxylic Acid’s action is the inhibition of collagen synthesis . This can lead to the disruption of normal tissue structure and function, given the crucial role of collagen in these areas. The compound’s ability to trigger protein aggregation or upregulate the expression of an aggregation-prone mutant protein may also have significant molecular and cellular effects .
Propriétés
IUPAC Name |
(2S)-1-nitrosoazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTLYYKIFSGFIC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184341 | |
| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS] | |
| Record name | (S)-1-Nitroso-2-azetidinecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |
CAS RN |
30248-47-6 | |
| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030248476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)











